molecular formula C11H18Cl2N2O B2426202 N-methyl-4-(morpholin-4-yl)aniline dihydrochloride CAS No. 2031258-58-7

N-methyl-4-(morpholin-4-yl)aniline dihydrochloride

Cat. No.: B2426202
CAS No.: 2031258-58-7
M. Wt: 265.18
InChI Key: HXKVASZYBUIOHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-4-(morpholin-4-yl)aniline dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2O and a molecular weight of 265.18 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(morpholin-4-yl)aniline dihydrochloride typically involves the reaction of N-methyl-4-(morpholin-4-yl)aniline with hydrochloric acid to form the dihydrochloride salt. The reaction is carried out under controlled conditions to ensure high purity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to produce the compound in bulk quantities while maintaining high purity standards .

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(morpholin-4-yl)aniline dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced aniline compounds, and substituted aniline derivatives .

Scientific Research Applications

N-methyl-4-(morpholin-4-yl)aniline dihydrochloride is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of N-methyl-4-(morpholin-4-yl)aniline dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-4-(morpholin-4-yl)aniline
  • 4-(morpholin-4-yl)aniline
  • N-methyl-4-aniline

Uniqueness

N-methyl-4-(morpholin-4-yl)aniline dihydrochloride is unique due to its dihydrochloride salt form, which enhances its solubility and stability compared to its base form. This makes it more suitable for various applications in research and industry .

Properties

IUPAC Name

N-methyl-4-morpholin-4-ylaniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.2ClH/c1-12-10-2-4-11(5-3-10)13-6-8-14-9-7-13;;/h2-5,12H,6-9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKVASZYBUIOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)N2CCOCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.